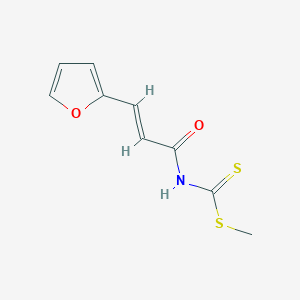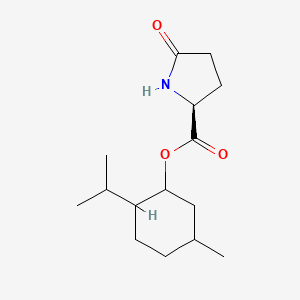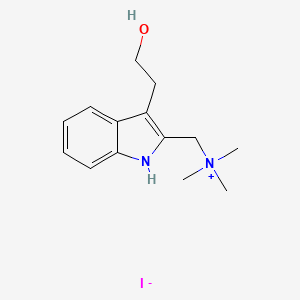
1-(3-(2-Hydroxyethyl)-1H-indol-2-yl)-N,N,N-trimethylmethanaminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(2-Hydroxyethyl)-1H-indol-2-yl)-N,N,N-trimethylmethanaminium iodide is a compound of significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an indole ring substituted with a hydroxyethyl group and a trimethylmethanaminium iodide moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it valuable for research and industrial applications.
Preparation Methods
The synthesis of 1-(3-(2-Hydroxyethyl)-1H-indol-2-yl)-N,N,N-trimethylmethanaminium iodide typically involves multiple steps, including the formation of the indole ring, the introduction of the hydroxyethyl group, and the quaternization of the nitrogen atom with methyl iodide. The reaction conditions often require careful control of temperature, pH, and solvent to ensure high yield and purity of the final product. Industrial production methods may involve the use of continuous flow reactors and automated systems to optimize the synthesis process and scale up production.
Chemical Reactions Analysis
1-(3-(2-Hydroxyethyl)-1H-indol-2-yl)-N,N,N-trimethylmethanaminium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The indole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted indole derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-(2-Hydroxyethyl)-1H-indol-2-yl)-N,N,N-trimethylmethanaminium iodide has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various indole derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-(2-Hydroxyethyl)-1H-indol-2-yl)-N,N,N-trimethylmethanaminium iodide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group and the indole ring play crucial roles in its binding to target proteins and enzymes, leading to various biological effects. The quaternary ammonium group enhances its solubility and stability, making it effective in different environments.
Comparison with Similar Compounds
1-(3-(2-Hydroxyethyl)-1H-indol-2-yl)-N,N,N-trimethylmethanaminium iodide can be compared with other similar compounds, such as:
1-(2-Hydroxyethyl)-3-methylimidazolium chloride: This compound also contains a hydroxyethyl group and an imidazolium moiety, but differs in its ring structure and substituents.
1,3-Bis(2-hydroxyethyl)imidazolium chloride: Similar in having two hydroxyethyl groups, but with an imidazolium ring instead of an indole ring.
1-Butyl-2,3,4,5-tetramethylimidazolium bromide: Contains a butyl group and multiple methyl groups on an imidazolium ring, differing significantly in structure and properties.
The uniqueness of this compound lies in its specific combination of functional groups and its indole ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
20321-69-1 |
|---|---|
Molecular Formula |
C14H21IN2O |
Molecular Weight |
360.23 g/mol |
IUPAC Name |
[3-(2-hydroxyethyl)-1H-indol-2-yl]methyl-trimethylazanium;iodide |
InChI |
InChI=1S/C14H21N2O.HI/c1-16(2,3)10-14-12(8-9-17)11-6-4-5-7-13(11)15-14;/h4-7,15,17H,8-10H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
XYHRIMMUHLNLSF-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC1=C(C2=CC=CC=C2N1)CCO.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(Prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B12896997.png)
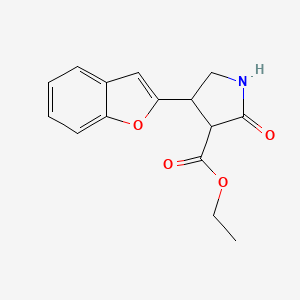
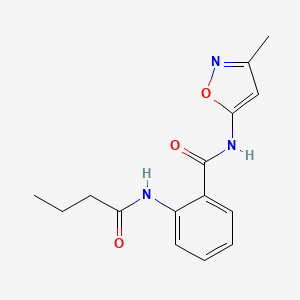
![3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan](/img/structure/B12897036.png)
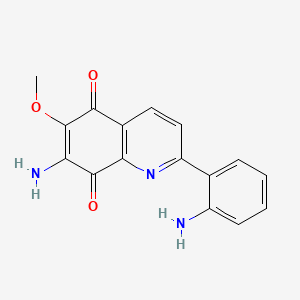

![2-(Benzo[d]oxazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetonitrile](/img/structure/B12897043.png)

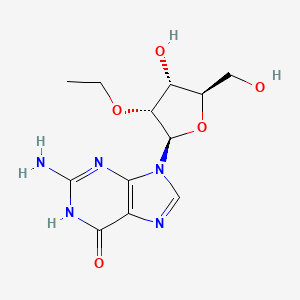

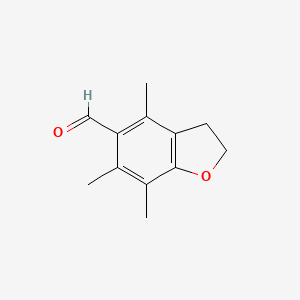
![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897075.png)
